molecular formula C4H7NO2 B046550 Acetoacetamide CAS No. 5977-14-0

Acetoacetamide

Cat. No.: B046550
CAS No.: 5977-14-0
M. Wt: 101.1 g/mol
InChI Key: GCPWJFKTWGFEHH-UHFFFAOYSA-N
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Description

Acetoacetamide (AAA) is an organic compound with the formula CH3COCH2CONH2. It is a colorless solid that is used as a reagent in organic synthesis and in biochemistry. AAA is a derivative of acetoacetic acid and is the simplest amide of the carboxylic acid. It is a versatile compound that has been used in a variety of scientific research applications, including as a biochemical reagent and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

  • Pharmaceutical and Nutraceutical Applications : Acetoacetamide (I) and β-aminocrotonamide (II) can react with 1,3-dioxo and related compounds to form various compounds with potential applications in pharmaceuticals and nutraceuticals (Kato & Noda, 1976).

  • Organic Synthesis :

    • Alkylidene acetoacetamides, useful intermediates for β-Dehydropeptides, can be synthesized efficiently via microwave-assisted methods without catalysts, leading to biologically active derivatives (Viola et al., 2016).
    • Acetoacetamides can be prepared using both conventional and microwave heating, aiding in the exploration of new structural complexity and topological diversification in dihydropyrimidine-based compounds (Gama et al., 2015).
  • Chemical Properties and Reactions :

    • This compound can dimerize during storage, with the pyridone formed acting as a self-catalyst for this process (Hirai et al., 2014).
    • A study on the tautomeric and conformational properties of this compound showed that it has a mixture of 63.7% enol tautomer and 37.7% diketo form at 74°C (Belova et al., 2006).
  • Medical Research :

    • Acetoacetamides' effects on the glutamatergic system have been studied in the context of memory consolidation and neural degeneration (Shamsi et al., 2021).
    • In veterinary medicine, acetamide, a derivative, has been used to prevent clinical signs and death in cattle poisoned by toxic plants (Peixoto et al., 2012; Helayel et al., 2011).
  • Agriculture :

    • The application timings of acetamide herbicides significantly affect their persistence and efficacy in controlling certain weeds (Parker et al., 2005).

Safety and Hazards

In case of eye contact with Acetoacetamide, it is advised to rinse immediately with plenty of water for at least 15 minutes and get medical attention. If it comes in contact with the skin, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Properties

IUPAC Name

3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3(6)2-4(5)7/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPWJFKTWGFEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040164
Record name 3-Oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Butanamide, 3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5977-14-0
Record name Acetoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5977-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O9U7CFY0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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